

Application Notes: Slu-PP-332 Solubility in DMSO and Organic Solvents

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Compound of Interest

Compound Name: *Slu-PP-332*

Cat. No.: *B10861630*

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Introduction

Slu-PP-332 is a synthetic, small-molecule agonist of the estrogen-related receptors (ERRs), with the highest potency for $ERR\alpha$ [1][2]. As a pan-ERR agonist, it activates $ERR\alpha$, $ERR\beta$, and $ERR\gamma$ with EC50 values of 98 nM, 230 nM, and 430 nM, respectively[1][3]. **Slu-PP-332** is classified as an "exercise mimetic" because it stimulates metabolic pathways typically activated by physical exercise. Its mechanism of action involves enhancing mitochondrial biogenesis, fatty acid oxidation, and cellular respiration, making it a compound of interest for studying metabolic diseases, obesity, and muscle function.

Given its hydrophobic nature, proper solubilization of **Slu-PP-332** is critical for accurate and reproducible results in both in vitro and in vivo research settings. These application notes provide a comprehensive overview of **Slu-PP-332** solubility in dimethyl sulfoxide (DMSO) and other organic solvents, along with detailed protocols for solution preparation.

Data Presentation: Solubility of Slu-PP-332

The solubility of **Slu-PP-332** has been reported across various solvents and formulations. The following table summarizes the available quantitative data for easy comparison.

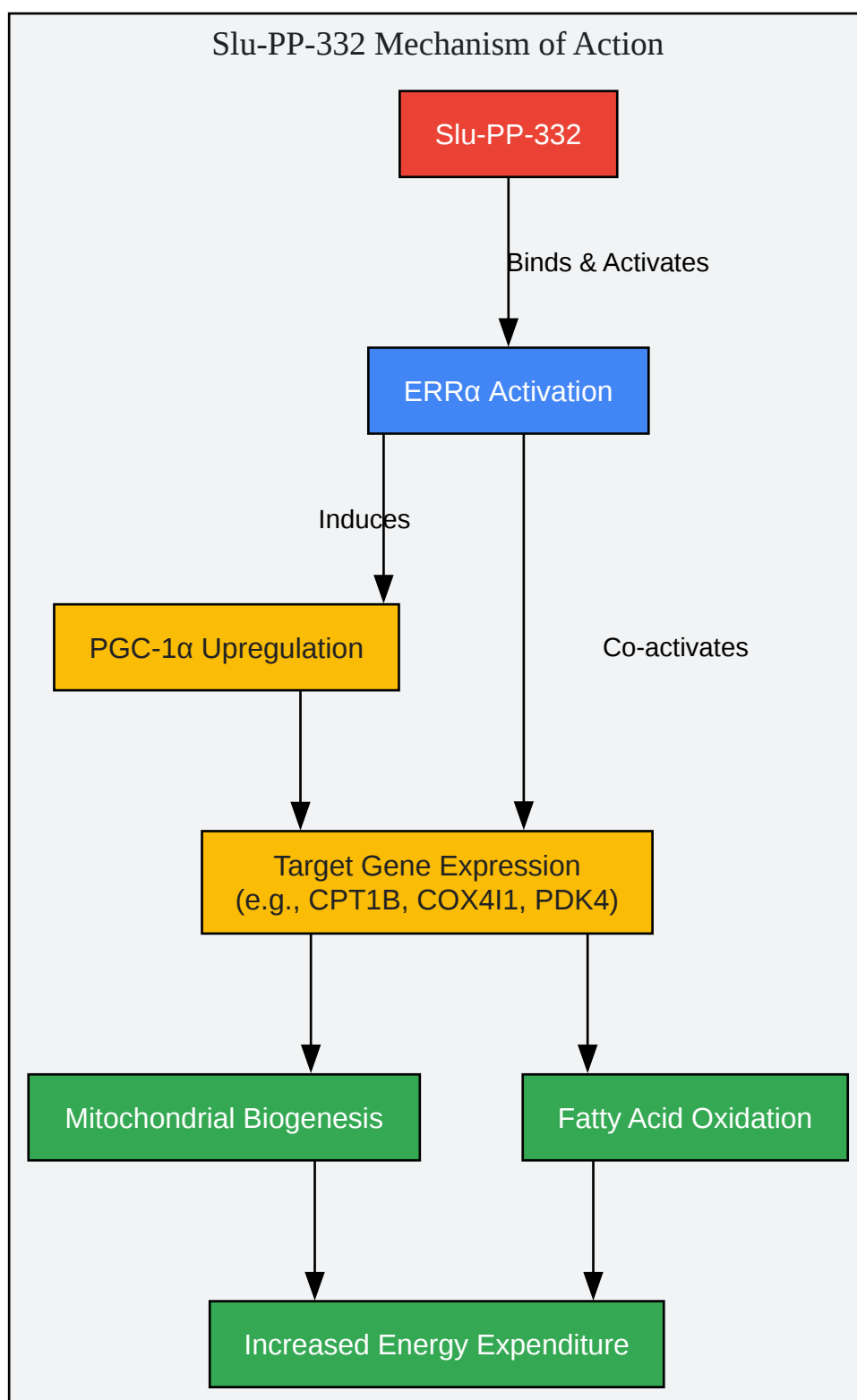
Solvent/Formulation	Concentration (mg/mL)	Molar Concentration (mM)	Notes and Conditions
DMSO	100 mg/mL	344.45 mM	Requires sonication to achieve maximum solubility. Use newly opened, hygroscopic DMSO for best results.
≥50.8 mg/mL	~175 mM	-	
75 mg/mL	~258 mM	-	
Sparingly soluble (1-10 mg/mL)	3.4 - 34.4 mM	-	
Ethanol	≥2.39 mg/mL	~8.23 mM	Requires gentle warming and sonication.
Slightly soluble (0.1-1 mg/mL)	0.34 - 3.4 mM	-	
In Vivo Formulation 1	≥2.5 mg/mL	≥8.61 mM	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 2	≥2.5 mg/mL	≥8.61 mM	10% DMSO, 90% (20% SBE-β-CD in Saline).
In Vivo Formulation 3	≥2.5 mg/mL	≥8.61 mM	10% DMSO, 90% Corn Oil.

Note: The molecular weight of **Slu-PP-332** is 290.32 g/mol . Variations in reported solubility may be due to differences in compound purity, solvent grade, and experimental conditions such as temperature and sonication.

Signaling Pathway and Experimental Protocols

Slu-PP-332 Signaling Pathway

Slu-PP-332 primarily functions by binding to and activating ERR α , a key regulator of cellular energy metabolism. This activation initiates a transcriptional cascade, upregulating genes involved in mitochondrial biogenesis and function, such as PGC-1 α . The subsequent increase in mitochondrial density and oxidative capacity leads to enhanced fatty acid oxidation and overall energy expenditure, mimicking the physiological effects of aerobic exercise.

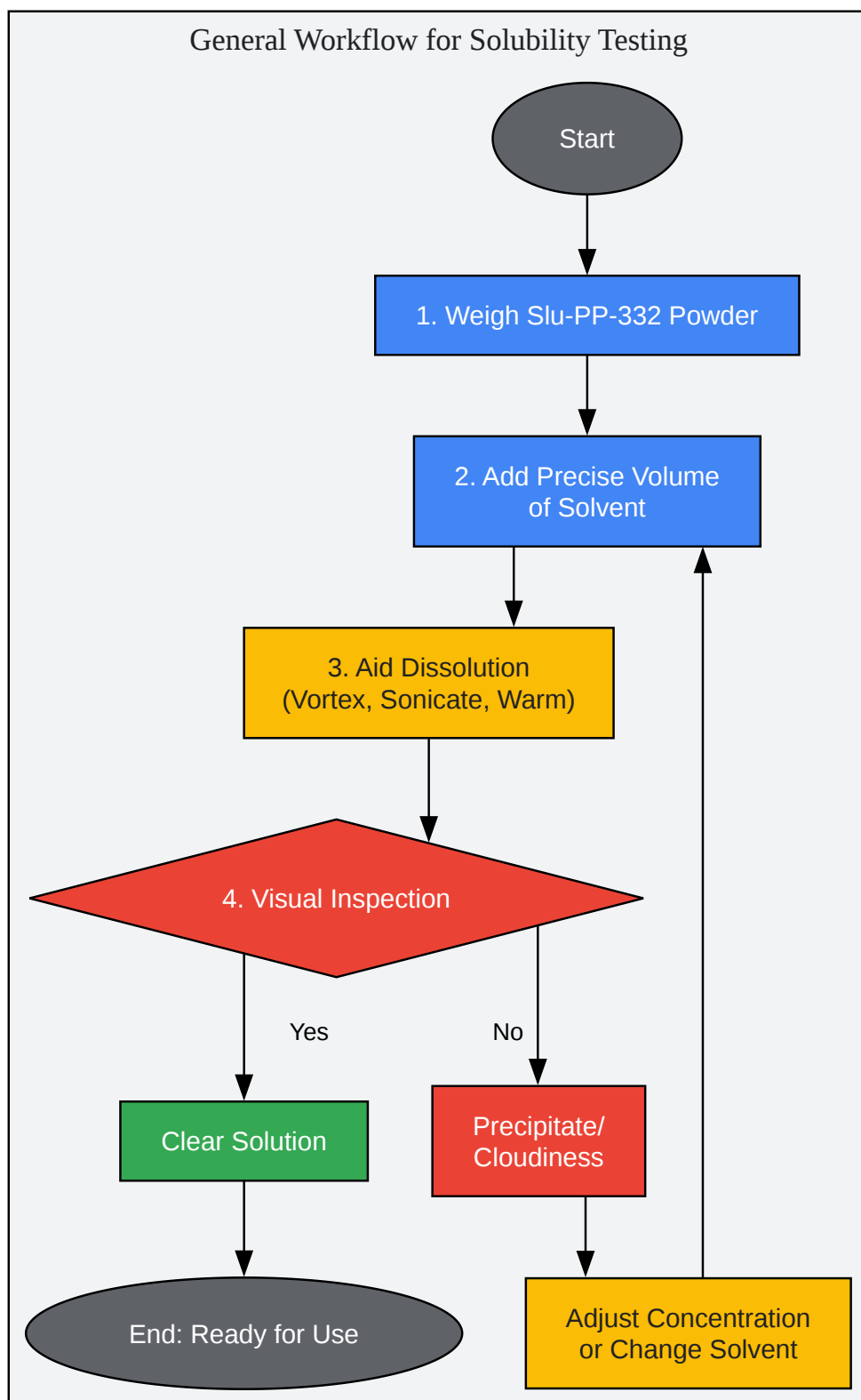


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Slu-PP-332 activates ERRα to drive metabolic gene expression.

Experimental Workflow: Solubility Assessment

A systematic approach is necessary to determine the solubility of a compound for experimental use. The workflow below outlines the key steps from initial preparation to final assessment, ensuring the compound is fully dissolved for reliable results.



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A systematic workflow for preparing and assessing compound solubility.

Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **Slu-PP-332** in DMSO, suitable for further dilution in cell culture media for in vitro experiments.

Materials:

- **Slu-PP-332** powder (MW: 290.32 g/mol)
- Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes
- Ultrasonic bath

Procedure:

- **Weighing:** Accurately weigh 2.9 mg of **Slu-PP-332** powder and place it into a sterile vial.
- **Solvent Addition:** Add 100 μ L of high-quality DMSO to the vial containing the **Slu-PP-332** powder. This will yield a final concentration of 29 mg/mL, which corresponds to 100 mM.
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes.
- **Sonication:** To ensure complete dissolution, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid solubility.
- **Visual Inspection:** Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.

Protocol 2: Preparation of an In Vivo Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

This protocol details the preparation of a common vehicle for administering hydrophobic compounds like **Slu-PP-332** to animal models. The final solubility in this vehicle is ≥ 2.5 mg/mL.

Materials:

- **Slu-PP-332** powder
- DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes

Procedure:

- Prepare Stock Solution: First, prepare a concentrated stock solution of **Slu-PP-332** in DMSO (e.g., 25 mg/mL).
- Solvent Mixing (Sequential Addition): For a final volume of 1 mL, follow these steps in order:
 - a. Add 400 μ L of PEG300 to a sterile conical tube.
 - b. Add 100 μ L of the 25 mg/mL **Slu-PP-332** DMSO stock solution to the PEG300 and mix thoroughly.
 - c. Add 50 μ L of Tween-80 to the mixture and mix until the solution is homogeneous.
 - d. Add 450 μ L of sterile saline to bring the total volume to 1 mL.
- Final Mixing: Vortex the final solution gently until it is clear and uniform.

- Administration: This formulation should be prepared fresh on the day of use for in vivo experiments. If any precipitation occurs, gentle warming and sonication can be used to aid dissolution.

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References

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